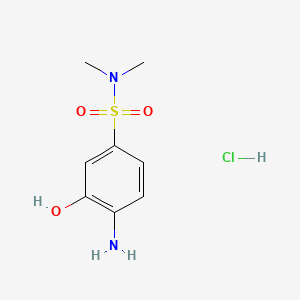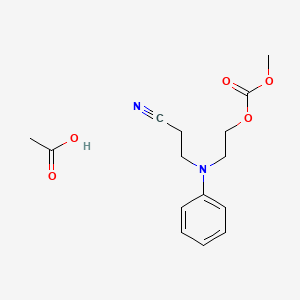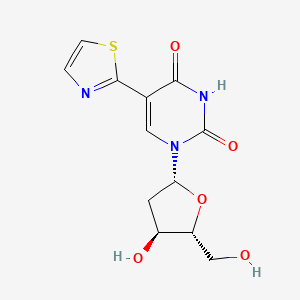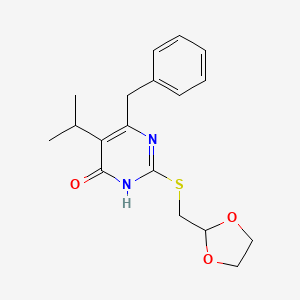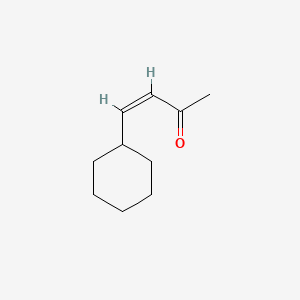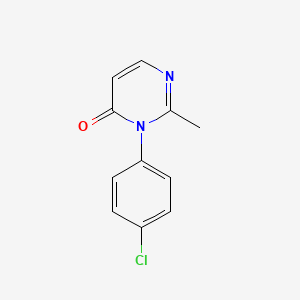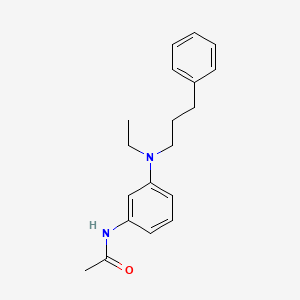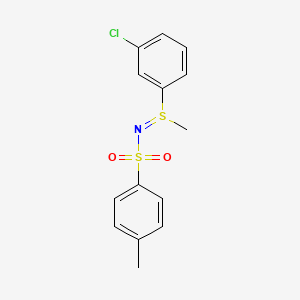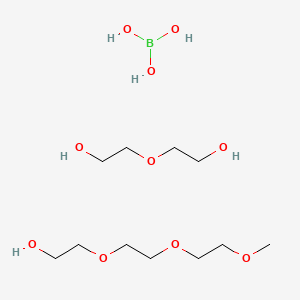
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2'-oxybis(ethanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) is a chemical compound known for its unique properties and applications. This compound is a triester formed by the reaction of boric acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol). It is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) involves the esterification of boric acid with the respective alcohols. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the complete formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pressure. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of boric acid and the respective alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moieties, leading to the formation of aldehydes or carboxylic acids.
Substitution: The ester can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Boric acid and the respective alcohols (2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol)).
Oxidation: Aldehydes or carboxylic acids derived from the alcohol moieties.
Substitution: Products vary based on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) involves its interaction with various molecular targets. The ester bonds can be hydrolyzed, releasing boric acid, which can then interact with cellular components. Boric acid is known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol: Similar in structure but lacks the 2,2’-oxybis(ethanol) component.
Boric acid (H3BO3), ester with 2,2’-oxybis(ethanol): Similar in structure but lacks the 2-(2-(2-methoxyethoxy)ethoxy)ethanol component.
Uniqueness
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) is unique due to the presence of both 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) components. This combination imparts distinct chemical properties, such as enhanced solubility and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
58391-97-2 |
|---|---|
Molekularformel |
C11H29BO10 |
Molekulargewicht |
332.16 g/mol |
IUPAC-Name |
boric acid;2-(2-hydroxyethoxy)ethanol;2-[2-(2-methoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C7H16O4.C4H10O3.BH3O3/c1-9-4-5-11-7-6-10-3-2-8;5-1-3-7-4-2-6;2-1(3)4/h8H,2-7H2,1H3;5-6H,1-4H2;2-4H |
InChI-Schlüssel |
CLEFXICAGNLDSS-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.COCCOCCOCCO.C(COCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


